molecular formula C4H5Cl2NO B2887397 2-Chloro-5-methyl-1,3-oxazole hydrochloride CAS No. 2109286-03-3

2-Chloro-5-methyl-1,3-oxazole hydrochloride

Cat. No.: B2887397
CAS No.: 2109286-03-3
M. Wt: 153.99
InChI Key: MRINAWRSHUKAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-1,3-oxazole hydrochloride typically involves the reaction of 2-chloro-5-methyloxazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized in large quantities using standardized protocols to meet the demands of research and development .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1,3-oxazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of 2-Chloro-5-methyloxazole .

Scientific Research Applications

2-Chloro-5-methyl-1,3-oxazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-1,3-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.

Biological Activity

2-Chloro-5-methyl-1,3-oxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H6ClN
  • Molecular Weight : 133.56 g/mol
  • CAS Number : 2109286-03-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It inhibits specific enzymes involved in cellular signaling pathways, which may lead to alterations in cell function.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially inducing apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro evaluations against various cancer cell lines revealed:

  • Growth Inhibition : The compound exhibited significant growth inhibition with GI50 values in the low micromolar range against leukemia cell lines. For instance, compounds with similar structures showed GI50 values as low as 44.7 nM against specific leukemia cell lines .
CompoundCell LineGI50 (nM)
2-Chloro-5-methylCEM (leukemia)48.8
2-Chloro-5-methylU937 (monocytic leukemia)44.7

Flow cytometry assays indicated that the compound acts as a potent inducer of apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule polymerization.
  • Apoptosis Induction : It promotes apoptotic pathways leading to cell death .

Study on Anticancer Activity

In a comprehensive study involving the NCI-60 human tumor cell lines, various derivatives of oxazole were screened for their anticancer properties. The results highlighted that:

  • Structure Activity Relationship (SAR) : Modifications in the substituents significantly affected the biological activity. For example, the presence of chloro and trifluoromethyl groups on the aniline ring enhanced potency against leukemia cells .

Comparative Analysis with Other Compounds

A comparative study was conducted between this compound and other oxazole derivatives. The findings revealed that:

CompoundTypePotency (GI50)
2-Chloro-5-methylOxazole44.7 nM
Similar Derivative AOxazole50 nM
Similar Derivative BOxazole60 nM

This indicates that slight structural variations can lead to significant differences in biological activity.

Properties

IUPAC Name

2-chloro-5-methyl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINAWRSHUKAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109286-03-3
Record name 2-chloro-5-methyl-1,3-oxazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.